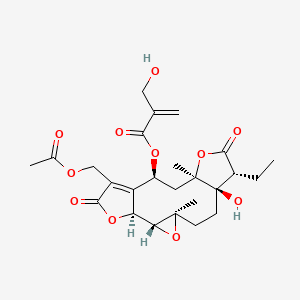
16,17-Dihydrobrachycalyxolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydrobrachycalyxolide is a natural product found in Vernonia brachycalyx with data available.
Aplicaciones Científicas De Investigación
Gibberellins in Plant Growth
Research by Pearce et al. (2002) on Populus species identified the presence of various gibberellins, including 16β,17-dihydro-17-hydroxy GA20, which are vital plant hormones regulating growth and development. The study expands knowledge of gibberellins in Populus, potentially impacting agricultural and botanical fields (Pearce et al., 2002).
Steroid Chemistry and Synthesis
Numazawa et al. (2008) investigated the rearrangement of 16α-hydroxy-17-keto steroids, which are structurally related to 16,17-Dihydrobrachycalyxolide. Their research provides insights into the chemical behavior of these steroids, crucial for pharmaceutical synthesis and steroid chemistry (Numazawa et al., 2008).
Nuclear Magnetic Resonance (NMR) Studies in Zeolites
Studies by Neuhoff et al. (2002) and Peng et al. (2005) involve the use of oxygen isotopes, including 17O, in zeolites. While not directly related to 16,17-Dihydrobrachycalyxolide, these studies contribute to the field of NMR spectroscopy in understanding complex molecular structures, which could be applied to the analysis of compounds like 16,17-Dihydrobrachycalyxolide (Neuhoff et al., 2002); (Peng et al., 2005).
Synthesis of Steroid Derivatives
Research by Schwarz et al. (2003) on the synthesis of diastereomeric 16,17-diols in steroids provides insights into chemical processes that could be applicable in manipulating compounds like 16,17-Dihydrobrachycalyxolide for research and therapeutic purposes (Schwarz et al., 2003).
Propiedades
Nombre del producto |
16,17-Dihydrobrachycalyxolide |
|---|---|
Fórmula molecular |
C25H32O11 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1 |
Clave InChI |
PWMYDLPGNYMRRV-YHPJLETLSA-N |
SMILES isomérico |
CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C |
SMILES canónico |
CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C |
Sinónimos |
16,17-dihydrobrachycalyxolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



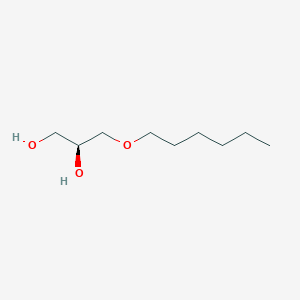
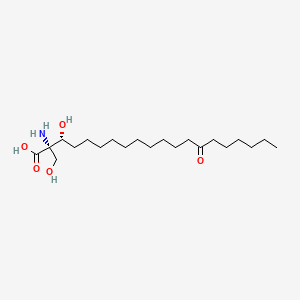
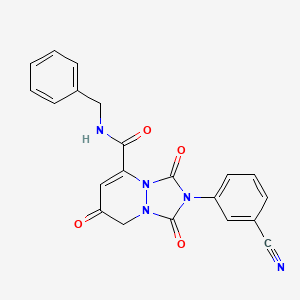
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
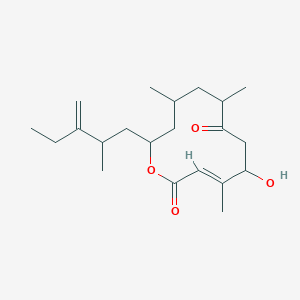
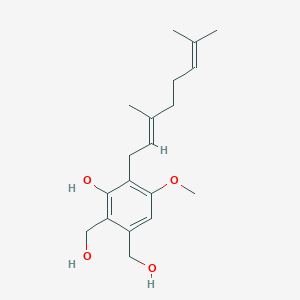
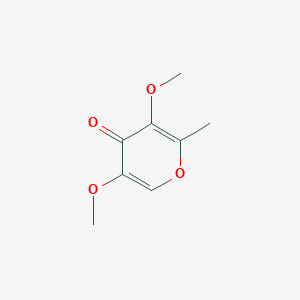
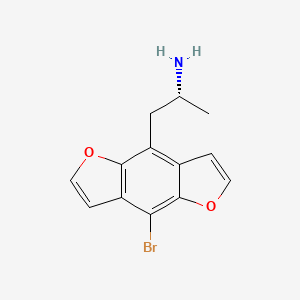
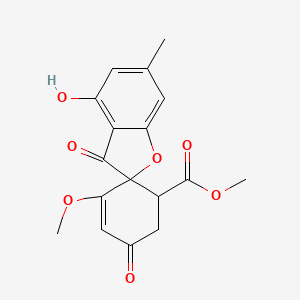
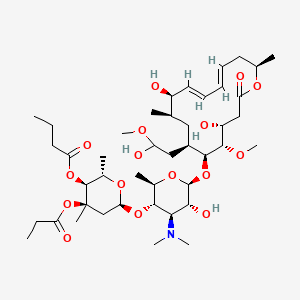
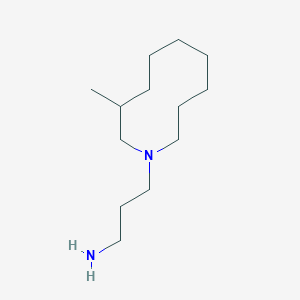
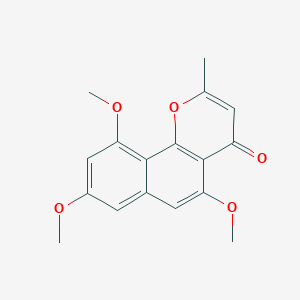
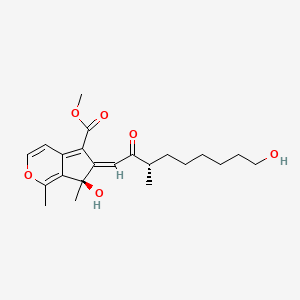
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)